molecular formula C20H24N2O3 B11333324 N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide CAS No. 1174868-98-4

N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B11333324
CAS No.: 1174868-98-4
M. Wt: 340.4 g/mol
InChI Key: ZJFDWCPWYCDQMN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two aromatic rings with methoxy and methyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methylbenzylamine.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate product with a carboxylating agent like phosgene or carbonyldiimidazole (CDI) under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-phenylpyrrolidine-1-carboxamide: Lacks the methyl group on the aromatic ring.

    N-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide: Contains a chlorine substituent instead of a methyl group.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide is unique due to the presence of both methoxy and methyl groups on its aromatic rings, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1174868-98-4

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C20H24N2O3/c1-14-6-8-15(9-7-14)17-5-4-12-22(17)20(23)21-16-10-11-18(24-2)19(13-16)25-3/h6-11,13,17H,4-5,12H2,1-3H3,(H,21,23)

InChI Key

ZJFDWCPWYCDQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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